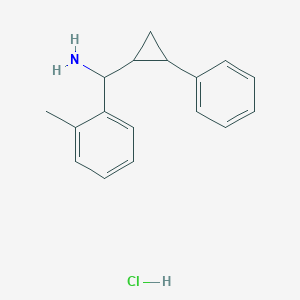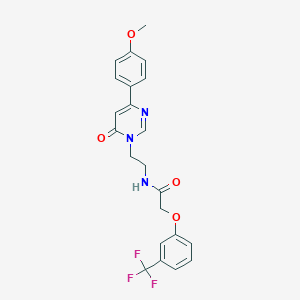![molecular formula C17H26O5 B2533533 5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one CAS No. 127017-87-2](/img/new.no-structure.jpg)
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one is an intricate organic compound characterized by its unique structure, which comprises multiple fused rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one involves multiple steps:
Starting Materials: : Typically, the synthesis begins with simple organic molecules, such as cyclohexanone derivatives.
Reaction Steps
Formation of the furo ring through a sequence of cyclization reactions.
Introduction of the ethoxy group using etherification.
Hydroxylation to introduce the hydroxy group.
Methylation and methylenation to introduce the methyl and methylene groups.
The reaction conditions are often optimized to ensure high yield and purity of the product, which includes controlling temperature, pH, and the use of catalysts.
Industrial Production Methods
While specific details of industrial production may vary, the general approach involves scaling up the laboratory synthesis process. Industrial production focuses on optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing costs. Techniques such as batch processing or continuous flow methods may be employed.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: : Reduction reactions can simplify the structure by removing oxygen or hydrogen atoms.
Substitution: : Substituents on the compound can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.
Substitution: : Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and halogens for electrophilic substitution.
Major Products
The products of these reactions vary based on the specific conditions but typically include oxidized derivatives, reduced forms, and various substituted products.
Scientific Research Applications
Chemistry
In chemistry, the compound serves as a valuable intermediate for the synthesis of more complex molecules. Its reactivity makes it a useful building block in organic synthesis.
Biology
Researchers explore its potential biological activities, including antimicrobial and antioxidant properties. The compound's unique structure allows it to interact with various biological targets.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its interactions with biological pathways could lead to the development of new drugs.
Industry
The compound's unique properties also find applications in the production of specialty chemicals and materials. Its reactivity is harnessed in industrial processes to create high-value products.
Mechanism of Action
Molecular Targets and Pathways
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound's observed effects.
Mechanistic Insights
For example, its hydroxyl and methylene groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound's binding to its target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include those with comparable structures, such as:
5-Methoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one
5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-d]pyran-2(3H)-one
Uniqueness
The distinct arrangement of functional groups in 5-Ethoxy-7-hydroxy-4a,9-dimethyl-3-methylenedecahydrofuro[2',3':5,6]cyclohepta[1,2-c]pyran-2(3H)-one gives it unique reactivity and interactions compared to its analogs.
Properties
CAS No. |
127017-87-2 |
|---|---|
Molecular Formula |
C17H26O5 |
Molecular Weight |
310.39 |
IUPAC Name |
14-ethoxy-12-hydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one |
InChI |
InChI=1S/C17H26O5/c1-5-20-16-17(4)8-11-10(3)15(19)21-13(11)6-9(2)12(17)7-14(18)22-16/h9,11-14,16,18H,3,5-8H2,1-2,4H3 |
InChI Key |
UIFSGDQXHQSWGC-UHFFFAOYSA-N |
SMILES |
CCOC1C2(CC3C(CC(C2CC(O1)O)C)OC(=O)C3=C)C |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Ethylpyrrolidin-2-yl)formamido]pent-4-enoic acid hydrochloride](/img/structure/B2533451.png)
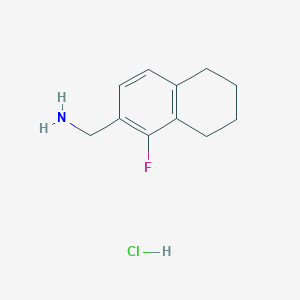
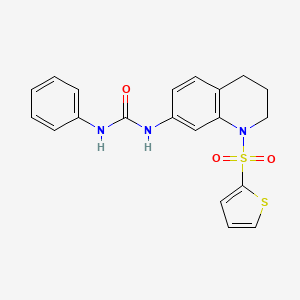
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2H-1,3-benzodioxol-5-yl)ethanediamide](/img/structure/B2533460.png)
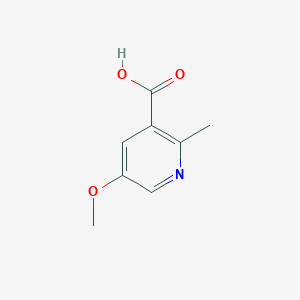
![(Z)-methyl 2-(5,7-dimethyl-2-((2-oxo-2H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2533462.png)
![2-({[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2533464.png)
![3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2533465.png)
![Methyl 2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)benzoate](/img/structure/B2533466.png)
![2-oxo-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydropyridine-4-carboxamide](/img/structure/B2533468.png)
![2-chloro-N-[6-(1H-indol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2533469.png)
